molecular formula C17H24N2O3S B5028853 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone

1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone

Cat. No. B5028853
M. Wt: 336.5 g/mol
InChI Key: LZNNCZGMNCJGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone, also known as MPS or MPS-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPS-1 belongs to the class of sulfonylphenylpiperidinone compounds and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone-1 is not fully understood. However, it has been suggested that 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone-1 may act by inhibiting the activity of various enzymes, including proteasomes and histone deacetylases (HDACs). Inhibition of these enzymes can lead to the accumulation of misfolded proteins and the activation of apoptotic pathways, resulting in cell death.
Biochemical and Physiological Effects:
1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone-1 has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone-1 has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone-1 has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily obtained in large quantities. 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone-1 has also been found to exhibit low toxicity in vitro and in vivo. However, one limitation of 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone-1 is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone-1. One area of research is the development of more potent and selective analogs of 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone-1 for use as anticancer agents. Another area of research is the investigation of the molecular mechanisms underlying the antiviral and anti-inflammatory effects of 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone-1. Additionally, the neuroprotective effects of 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone-1 could be further explored for the development of potential therapies for neurodegenerative diseases. Finally, the potential use of 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone-1 as a tool for chemical biology research could also be explored.

Synthesis Methods

The synthesis of 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone-1 involves the reaction of 4-methyl-1-piperidinylsulfonyl chloride with 1-(4-chlorophenyl)-2-piperidinone in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone-1 as a white solid with a melting point of 197-199°C.

Scientific Research Applications

1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone-1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone-1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. In addition, 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone-1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-14-9-12-18(13-10-14)23(21,22)16-7-5-15(6-8-16)19-11-3-2-4-17(19)20/h5-8,14H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNNCZGMNCJGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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